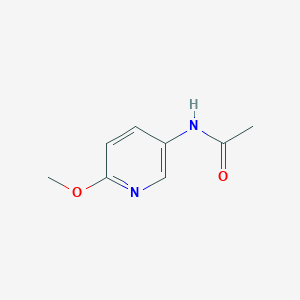

N-(6-methoxypyridin-3-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(6-methoxypyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(11)10-7-3-4-8(12-2)9-5-7/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQHEHIKPSXQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)acetamide typically involves the reaction of 6-methoxypyridin-3-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(6-methoxypyridin-3-yl)acetamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of N-(6-hydroxypyridin-3-yl)acetamide.

Reduction: Formation of N-(6-methoxypyridin-3-yl)ethylamine.

Substitution: Formation of N-(6-halopyridin-3-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(6-methoxypyridin-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetamide groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between N-(6-methoxypyridin-3-yl)acetamide and related compounds:

Pharmacological and Physicochemical Properties

- Anti-Cancer Activity: N-(4-Methoxyphenyl) derivatives (e.g., compounds 38–40) exhibit potent activity against HCT-1, MCF-7, and PC-3 cell lines, attributed to the sulfonyl-quinazoline group enhancing DNA intercalation .

- Solubility: N-(6-Aminohexyl)acetamide demonstrates high water solubility due to its aminohexyl chain, whereas N-(6-methoxypyridin-3-yl)acetamide’s solubility is likely moderate, influenced by its aromatic pyridine core .

- Hydrogen Bonding: The mono-hydrobromide salt of N-(6-methoxypyridin-3-yl)acetamide forms a 3D hydrogen-bonded network with water molecules, enhancing crystalline stability compared to non-protonated analogues .

Biologische Aktivität

N-(6-methoxypyridin-3-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

N-(6-methoxypyridin-3-yl)acetamide has the molecular formula C9H12N2O2. It is synthesized through the reaction of (6-methoxypyridin-3-yl)methanamine with acetic anhydride, typically under mild conditions with a base like pyridine to neutralize byproducts. The reaction can be summarized as follows:

The biological activity of N-(6-methoxypyridin-3-yl)acetamide is attributed to its interaction with specific molecular targets. It may function as either an inhibitor or activator of various enzymes, influenced by its methoxy and amide functional groups. These groups enhance its binding affinity and specificity toward target enzymes, making it a valuable compound in drug discovery.

Biological Activities

Research indicates that N-(6-methoxypyridin-3-yl)acetamide exhibits several biological activities:

- Antimicrobial Properties : It has shown potential as an antimicrobial agent, particularly against pathogens utilizing the non-mevalonate pathway for isoprenoid biosynthesis, such as Mycobacterium tuberculosis and Plasmodium falciparum .

- Enzyme Inhibition : The compound can act as a ligand in biochemical assays, aiding in the study of enzyme interactions. Notably, it has been investigated for its inhibitory effects on key enzymes in metabolic pathways critical for pathogen survival .

- Medicinal Chemistry Applications : As a building block in pharmaceutical synthesis, it serves as a precursor for developing compounds with enhanced therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(6-methoxypyridin-3-yl)acetamide, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-chloropyridin-3-yl)acetamide | Chlorine instead of Methoxy | Antimicrobial |

| N-(6-morpholinopyridin-3-yl)acetamide | Morpholine ring addition | Antiviral |

| N-(6-phenylpyridin-3-yl)acetamide | Phenyl group substitution | Anti-inflammatory |

N-(6-methoxypyridin-3-yl)acetamide stands out due to the methoxy group, which enhances solubility and stability compared to other derivatives.

Case Studies and Research Findings

A recent study evaluated the efficacy of N-(6-methoxypyridin-3-yl)acetamide against various bacterial strains. The results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic agent. The study also highlighted the compound's ability to penetrate bacterial membranes effectively due to its favorable lipophilicity conferred by the methoxy group .

Another investigation focused on the compound's role as a ligand in enzyme assays targeting DXS (1-deoxy-D-xylulose 5-phosphate synthase), a key enzyme in the MEP pathway. The findings demonstrated that N-(6-methoxypyridin-3-yl)acetamide could inhibit DXS activity, providing a promising avenue for developing anti-infective agents .

Q & A

Q. What synthetic routes are available for N-(6-methoxypyridin-3-yl)acetamide, and how can its structural integrity be validated?

A two-step approach is commonly employed: (1) substitution reactions under alkaline conditions to introduce the methoxy group to the pyridine ring, followed by (2) acetylation of the amine intermediate. Structural validation requires multi-technique analysis :

- Nuclear Magnetic Resonance (NMR) to confirm substituent positions and purity (e.g., H NMR for methoxy protons at δ 3.8–4.0 ppm and acetamide protons at δ 2.1–2.3 ppm).

- Infrared Spectroscopy (IR) to identify carbonyl stretching (~1650–1680 cm) and N–H bending (~1550 cm) .

- X-ray crystallography for definitive confirmation of molecular geometry and hydrogen bonding patterns (e.g., as demonstrated in hydrobromide salt derivatives) .

Q. What analytical methods are recommended for purity assessment of N-(6-methoxypyridin-3-yl)acetamide?

High-performance liquid chromatography (HPLC ) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is optimal. For trace impurities, LC-MS can detect related substances (e.g., unreacted intermediates or hydrolyzed byproducts). A validated protocol involves dissolving the compound in water/acetonitrile (6.5:43.5 v/v) and monitoring for extraneous peaks .

Q. How can aqueous solubility challenges for N-(6-methoxypyridin-3-yl)acetamide be addressed in biological assays?

- Use co-solvents like DMSO (up to 45.45 mg/mL) or ethanol (up to 22.73 mg/mL) for stock solutions, diluted to <1% in final assays to minimize cytotoxicity.

- Consider cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility without altering bioactivity .

Advanced Research Questions

Q. How do hydrogen bonding and protonation states influence the supramolecular assembly of N-(6-methoxypyridin-3-yl)acetamide derivatives?

X-ray crystallography of hydrobromide salts reveals distinct protonation sites (e.g., pyridine nitrogen vs. methoxy-oxygen) that dictate intermolecular interactions. For example:

- In N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide, N–H⋯Br and O–H⋯Br bonds form a 3D network.

- In contrast, N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine hydrobromide exhibits N–H⋯N hydrogen-bonded chains. Computational modeling (e.g., DFT) can predict these variations by analyzing charge distribution .

Q. What experimental strategies are used to study conformational dynamics in N-(6-methoxypyridin-3-yl)acetamide derivatives?

- Variable-temperature NMR detects rotational barriers (e.g., for lactosyl derivatives, energy barriers between conformers are quantified via coalescence temperatures).

- Molecular dynamics simulations (e.g., AMBER or GROMACS) model ligand flexibility during protein binding, validated by STD-NMR or X-ray crystallography (as shown in studies with Galectin-3) .

Q. How can structure-activity relationships (SAR) guide the optimization of N-(6-methoxypyridin-3-yl)acetamide-based therapeutics?

- Bioisosteric replacement : Substitute the methoxy group with halogens (e.g., bromine at position 6) to modulate electronic effects and binding affinity .

- Pharmacophore mapping : Use surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., OX2 receptors). For example, EMPA, a derivative with sulfonamide and pyridinylmethyl groups, shows antagonism via competitive binding assays .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing N-(6-methoxypyridin-3-yl)acetamide analogs?

- Microwave-assisted synthesis : Reduces reaction times for halogenated intermediates (e.g., 2-halophenoxy derivatives) from hours to minutes, improving yield and purity .

- Catalytic optimization : Use Pd/C or iron powder for selective reductions, avoiding over-reduction of sensitive pyridine rings .

Q. How are cytotoxicity and cellular uptake of N-(6-methoxypyridin-3-yl)acetamide derivatives evaluated?

- MTT/PrestoBlue assays quantify viability in cell lines (e.g., HEK293 or HeLa) after 48-hour exposure.

- Fluorescent tagging : Conjugate derivatives with dansyl or BODIPY groups for confocal microscopy to track subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.